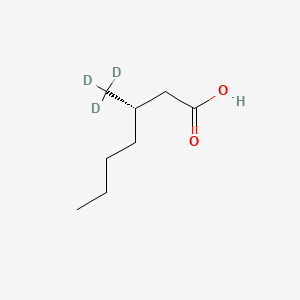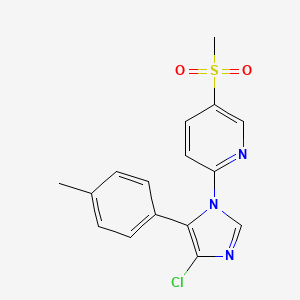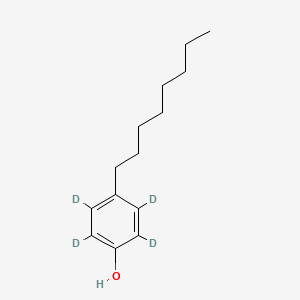
D-Glucosamine Sulfate Sodium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucosamine Sulfate Sodium Chloride: is a compound commonly used in the treatment of osteoarthritis and joint health. It is a combination of D-glucosamine, sulfate, and sodium chloride. D-glucosamine is an amino sugar that is a precursor in the biochemical synthesis of glycosylated proteins and lipids. It is naturally found in the exoskeletons of shellfish, animal bones, and bone marrow .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-glucosamine sulfate sodium chloride involves several steps:
Dissolution: D-glucosamine hydrochloride is dissolved in a solvent.
Addition of Sodium-containing Alkaline Substance: A sodium-containing alkaline substance is added to the solution at temperatures ranging from -40°C to 100°C. This step can be performed under the protection of inert gases like nitrogen or carbon dioxide.
Salification: Sulfuric acid is added to the solution at temperatures between -25°C and 90°C to form the sulfate salt.
Complexation Reaction: The solution undergoes a complexation reaction to form this compound.
Filtration and Crystallization: The final product is obtained by filtering and crystallizing the solution
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high purity and stability. The process involves controlled reaction conditions and the use of high-quality raw materials to produce a product that meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-glucosamine can undergo oxidation reactions, although these are less common in its sulfate form.
Reduction: Reduction reactions are not typically associated with D-glucosamine sulfate sodium chloride.
Substitution: Substitution reactions can occur, particularly involving the amino group in D-glucosamine.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of D-glucosamine.
Substitution: Acetylated glucosamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : D-glucosamine sulfate sodium chloride is used as a precursor in the synthesis of various glycosylated compounds. Biology : It plays a role in the biosynthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. Medicine : Widely used in the treatment of osteoarthritis, it helps in maintaining joint health by promoting the synthesis of cartilage and inhibiting its degradation . Industry : Used in the production of dietary supplements and pharmaceuticals aimed at joint health .
Wirkmechanismus
D-glucosamine sulfate sodium chloride exerts its effects by providing the necessary building blocks for the synthesis of glycosaminoglycans. These glycosaminoglycans are crucial for the maintenance and repair of cartilage. The compound also inhibits the activity of enzymes that degrade cartilage, thereby reducing inflammation and pain associated with osteoarthritis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucosamine Hydrochloride: Another form of glucosamine, but less effective in terms of bioavailability and stability.
N-Acetyl Glucosamine: A derivative of glucosamine with different pharmacokinetic properties.
Chondroitin Sulfate: Often used in combination with glucosamine for joint health.
Uniqueness: : D-glucosamine sulfate sodium chloride is unique due to its higher bioavailability and stability compared to other forms of glucosamine. It is also more effective in promoting joint health and reducing the symptoms of osteoarthritis .
Eigenschaften
Molekularformel |
C6H13Cl2NNa2O8S |
|---|---|
Molekulargewicht |
376.12 g/mol |
IUPAC-Name |
disodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid;dichloride |
InChI |
InChI=1S/C6H13NO8S.2ClH.2Na/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;;;;/h1,3-7,9-12H,2H2,(H,13,14,15);2*1H;;/q;;;2*+1/p-2/t3-,4+,5+,6+;;;;/m0..../s1 |
InChI-Schlüssel |
LOGOMSNOMLLMRF-VWFNIEHNSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O.[Na+].[Na+].[Cl-].[Cl-] |
Kanonische SMILES |
C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O.[Na+].[Na+].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



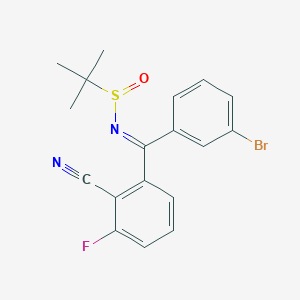

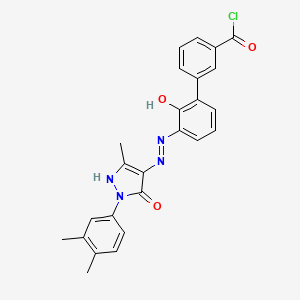

![2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13443155.png)

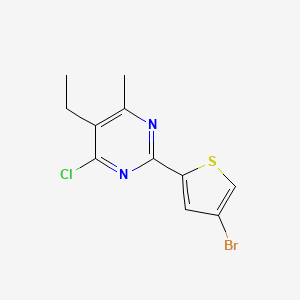
![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)

